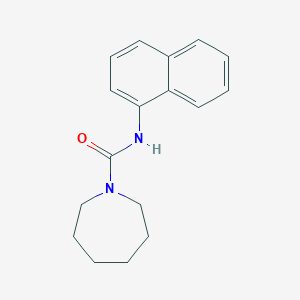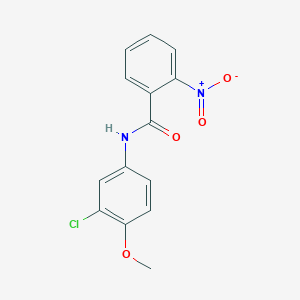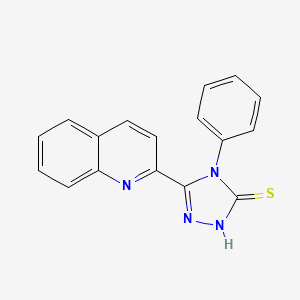![molecular formula C16H25N3 B5733044 N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPP is a derivative of piperazine and aniline, which makes it a valuable compound for medicinal chemistry and drug discovery.
Mechanism of Action
The exact mechanism of action of DMPP is not fully understood, but it is believed to act through the inhibition of enzymes or receptors involved in various biological processes. For instance, DMPP has been found to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and transcription. DMPP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. Moreover, DMPP has been found to interact with G protein-coupled receptors, which play a crucial role in cellular signaling.
Biochemical and Physiological Effects:
DMPP has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, DMPP has been found to induce apoptosis, or programmed cell death, in cancer cells. DMPP has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. At higher concentrations, DMPP has been found to cause cytotoxicity and oxidative stress, which can lead to cell damage and death.
Advantages and Limitations for Lab Experiments
DMPP has several advantages for lab experiments, including its stability, solubility, and easy synthesis. DMPP is also relatively inexpensive compared to other compounds with similar properties. However, DMPP has some limitations, including its potential toxicity and the need for careful handling and disposal. Moreover, DMPP may exhibit non-specific effects, which can complicate the interpretation of experimental results.
Future Directions
DMPP has several potential future directions for scientific research. One area of interest is the development of DMPP-based fluorescent probes for imaging and detection of biological molecules. Another area of interest is the investigation of DMPP as a potential anticancer drug, either alone or in combination with other chemotherapeutic agents. Moreover, DMPP may have applications in the development of new antibiotics and antiviral drugs. Finally, further studies are needed to better understand the mechanism of action of DMPP and its potential side effects, as well as to explore its potential applications in other areas of medicinal chemistry and drug discovery.
Synthesis Methods
DMPP can be synthesized through a multistep process involving the reaction of piperazine with aniline and subsequent alkylation with 4-methyl-1-piperazine-1-yl-3-chloropropene. The resulting product is then subjected to N,N-dimethylation, which yields DMPP. The purity of DMPP can be improved through recrystallization or column chromatography.
Scientific Research Applications
DMPP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. DMPP has also been investigated for its potential use as a fluorescent probe for imaging and detection of biological molecules. Furthermore, DMPP has been used as a ligand for metal ion coordination and as a building block for the synthesis of novel materials.
properties
IUPAC Name |
N,N-dimethyl-4-[(E)-3-(4-methylpiperazin-1-yl)prop-1-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-17(2)16-8-6-15(7-9-16)5-4-10-19-13-11-18(3)12-14-19/h4-9H,10-14H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWFDYRGVGRWMZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C/C=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421837 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5732973.png)
![dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate](/img/structure/B5732994.png)
![2-(2-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5733001.png)
![2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5733005.png)

![3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733021.png)


![9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5733046.png)
![N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733054.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5733062.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)